SulfoxFluor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

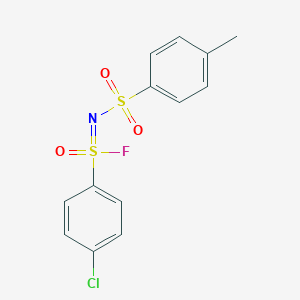

SulfoxFluor, also known as 4-chloro-N-tosylbenzene-1-sulfonimidoyl fluoride or 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a novel deoxyfluorination reagent . It has been used in various chemical reactions due to its high reactivity and stability .

Target of Action

The primary targets of this compound are alcohols, phenols, aldehydes, and ketones . These compounds are targeted due to their reactive hydroxyl groups, which interact with this compound in deoxyfluorination reactions .

Mode of Action

This compound interacts with its targets by replacing the hydroxyl group (OH) of alcohols, phenols, aldehydes, and ketones with a fluorine atom . This process is known as deoxyfluorination . The high reactivity of this compound allows for the rapid conversion of these compounds into their corresponding alkyl fluorides .

Biochemical Pathways

The deoxyfluorination reaction facilitated by this compound is a key step in the synthesis of aliphatic or aromatic C-F bonds . This process is part of a broader biochemical pathway involved in the synthesis of organofluorine compounds .

Pharmacokinetics

It’s known that this compound is a thermally stable crystalline compound that can be easily handled under an air atmosphere . This suggests that it may have good stability and bioavailability in various environments.

Result of Action

The result of this compound’s action is the formation of alkyl fluorides from alcohols, phenols, aldehydes, and ketones . These alkyl fluorides are important in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

This compound is a thermally stable compound that can be operated easily under an air atmosphere . This suggests that it can function effectively in a variety of environmental conditions.

Métodos De Preparación

The preparation of SulfoxFluor involves the direct imidation of sulfinyl chlorides with chloramine-T trihydrate. The process starts with readily available 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride. This method allows for the synthesis of this compound on a hectogram scale with a 63% overall yield . The use of chloramine-T trihydrate instead of anhydrous chloramine-T streamlines the process and avoids the risk of explosion during drying or heating .

Análisis De Reacciones Químicas

SulfoxFluor is primarily used for deoxyfluorination reactions. It fluorinates sterically hindered alcoholic hydroxyl groups and exhibits high fluorination/elimination selectivity . The reaction with this compound proceeds under mild conditions, making it an efficient and easy-to-handle reagent . Common reagents used in these reactions include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and toluene . The major products formed from these reactions are alkyl fluorides .

Aplicaciones Científicas De Investigación

SulfoxFluor has a wide range of applications in scientific research. It is used in the rapid deoxyfluorination of various alcohols, making it a valuable reagent in organic synthesis . Its ability to tolerate various functional groups and its high fluorination rate make it an essential tool in the synthesis of complex fluorinated organic molecules . This compound is also used in the preparation of fluorinated analogues of bioactive compounds, such as azetidin-2-one, which shows higher bioactivities than the lead compound .

Comparación Con Compuestos Similares

SulfoxFluor is unique in its high fluorination rate and fluorine-economy compared to other deoxyfluorination reagents like PyFluor and PBSF . Similar compounds include:

- PyFluor (Pyridinium poly(hydrogen fluoride))

- PBSF (Phenylsulfur trifluoride)

- Sulfuryl fluoride (SO₂F₂)

These compounds also serve as deoxyfluorination reagents but differ in their reactivity, stability, and selectivity .

Actividad Biológica

SulfoxFluor, or N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, is a novel compound that has garnered attention in the field of organic chemistry, particularly for its role as a deoxyfluorination reagent. This article will explore the biological activity of this compound, focusing on its mechanisms, applications in synthetic chemistry, and relevant case studies.

Overview of this compound

This compound is recognized for its efficiency in converting alcohols to alkyl fluorides through a process known as deoxyfluorination. This reaction is significant due to the strength and stability of carbon-fluorine (C-F) bonds, which play a critical role in enhancing the biological activity of various compounds. The ability of this compound to facilitate this transformation rapidly and selectively makes it a valuable tool in synthetic organic chemistry.

The mechanism by which this compound operates involves several key steps:

- Formation of Sulfonate Ester : Upon reaction with an alcohol in the presence of a base (commonly DBU), this compound forms a sulfonate ester intermediate.

- Nucleophilic Attack : The fluoride ion attacks this sulfonate ester, leading to the formation of the desired alkyl fluoride product.

- Selectivity : Notably, this compound exhibits high selectivity against elimination reactions, which is crucial for maintaining the integrity of sensitive functional groups during synthesis .

Applications in Synthetic Chemistry

This compound has demonstrated versatility across various substrates, including primary, secondary, and tertiary alcohols. Its applications extend to:

- Synthesis of Alkyl Fluorides : this compound has been shown to convert alcohols into alkyl fluorides with high yields and selectivity. For instance, when tested with different alcohol substrates, yields ranged from 58% to 93%, depending on the reaction conditions and substrate structure .

- Deoxyazidation Reactions : In addition to fluorination, this compound can facilitate deoxyazidation reactions when azide ions are present. This dual functionality enhances its utility in synthetic pathways .

Case Study 1: Deoxyfluorination Efficiency

In a study evaluating the efficiency of this compound in deoxyfluorination reactions, various alcohols were subjected to treatment with this compound under optimized conditions (Table 1). The results indicated that primary alcohols typically yielded alkyl fluorides in excellent yields (up to 93%), while secondary alcohols also performed well but required careful optimization of reagent equivalents.

| Alcohol Type | Yield (%) | Conditions |

|---|---|---|

| Primary Alcohol | 93 | 1 equiv this compound, DBU |

| Secondary Alcohol | 84 | 2.8 equiv this compound, DBU |

| Tertiary Alcohol | Varied | Requires further optimization |

Case Study 2: Biological Implications

The incorporation of fluorine into drug candidates can significantly enhance their biological properties. For example, a fluorinated analogue of azetidin-2-one was synthesized using this compound and exhibited improved bioactivity compared to its non-fluorinated counterpart. This highlights the importance of C-F bond formation in drug design and development .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSTYVIGFNZFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is SulfoxFluor and what is its primary application in organic synthesis?

A1: this compound, also known as 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a crystalline compound primarily used as a deoxyfluorination reagent. This means it is designed to replace hydroxyl groups (-OH) in alcohols with fluorine atoms (-F), leading to the formation of alkyl fluorides [, ].

Q2: What are the advantages of this compound compared to other deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride)?

A2: this compound presents several advantages:

- Superior Fluorination Rate: It exhibits a faster fluorination rate compared to PyFluor [].

- Enhanced Fluorine-Economy: this compound demonstrates better fluorine-economy than PBSF, meaning less fluorine is wasted during the reaction [].

- Broad Functional Group Tolerance: It can be used with alcohols containing a wide range of functional groups, including sterically hindered alcohols [].

- High Selectivity: this compound exhibits high selectivity for fluorination over elimination reactions, leading to higher yields of the desired alkyl fluoride product [].

- Ease of Handling: this compound is a crystalline solid, making it easier and safer to handle than some liquid alternatives [].

Q3: How does the structure of this compound contribute to its reactivity and selectivity in deoxyfluorination reactions?

A3: The sulfonimidoyl group within this compound's structure plays a crucial role in its reactivity and selectivity. The presence of both sulfur and nitrogen atoms allows for fine-tuning of the reagent's properties through modifications of the substituents on these atoms. This "multi-dimensional modulating ability" [] makes this compound a highly versatile deoxyfluorination reagent.

Q4: Are there any modifications possible to the structure of this compound and what effects do these have?

A4: Yes, researchers have explored the possibility of modifying this compound to expand its applications. For example, a derivative called "Sulfox-CF2SO2Ph" has been synthesized by reacting this compound with PhSO2CF2H []. This new reagent can act as both a source of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis and a precursor for difluorocarbene, enabling diverse difluoroalkylation and difluoromethylation reactions [].

Q5: Has the synthesis of this compound been optimized for large-scale applications?

A5: Yes, the original synthesis of this compound has been modified to improve its scalability. Researchers have developed a method for direct imidation of sulfinyl chlorides using Chloramine-T Trihydrate, offering a more efficient and practical route for large-scale production [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.